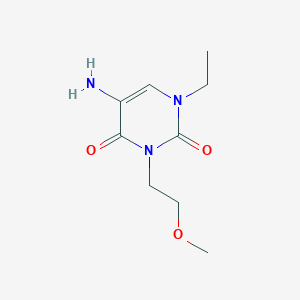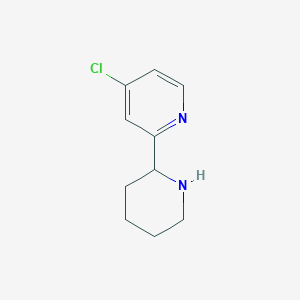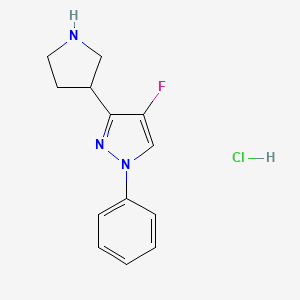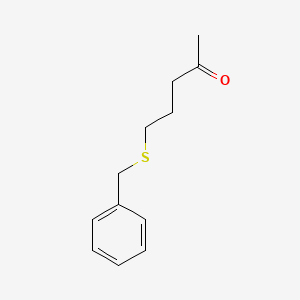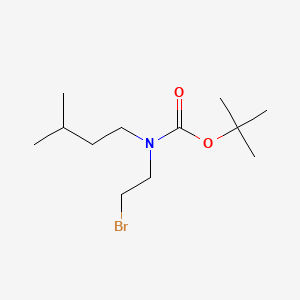
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound features a tert-butyl group, a bromoethyl group, and a methylbutyl group attached to a carbamate moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethanol and 3-methylbutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include:
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe or reagent in biochemical assays.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate would depend on its specific application. In general, carbamates can act by inhibiting enzymes, interacting with nucleophiles, or undergoing metabolic transformations. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate: can be compared with other carbamates such as:
- tert-butyl N-(2-chloroethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-iodoethyl)-N-(3-methylbutyl)carbamate
- tert-butyl N-(2-bromoethyl)-N-(2-methylpropyl)carbamate
These compounds share similar structural features but differ in their halogen substituents or alkyl groups, which can influence their reactivity and applications. The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C12H24BrNO2 |
|---|---|
分子量 |
294.23 g/mol |
IUPAC名 |
tert-butyl N-(2-bromoethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-10(2)6-8-14(9-7-13)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
XIEWRVKMVMQHOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(CCBr)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


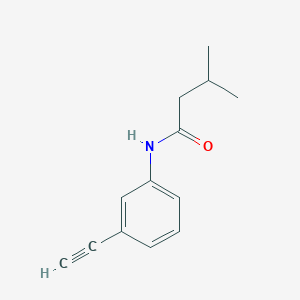
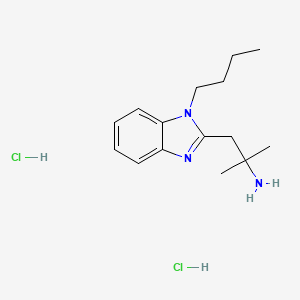
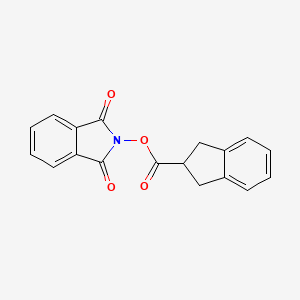
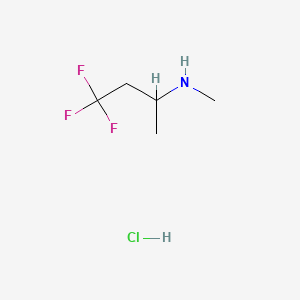
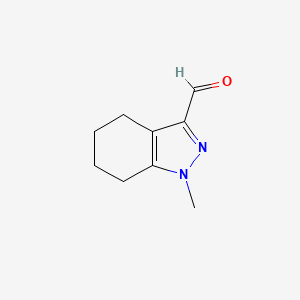
![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
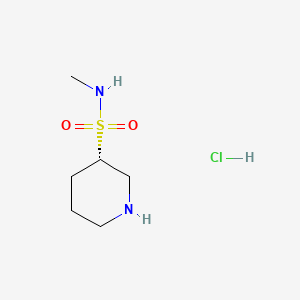
![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
